3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide
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Overview
Description
3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide is a chemical compound with a complex structure that includes an acetamido group, a hydroxyamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free reactions and fusion techniques are common in industrial settings to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the acetamido and hydroxyamino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . The compound’s ability to inhibit the growth of certain bacteria makes it a candidate for developing new antibacterial drugs . Additionally, its antioxidant properties are of interest for potential therapeutic applications in treating oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyamino group can participate in redox reactions, contributing to its antioxidant activity . Additionally, its ability to inhibit bacterial growth may be related to its interaction with bacterial enzymes or cell membranes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide include other benzamide derivatives such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
65654-10-6 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C11H13N3O4/c1-7(15)13-9-4-2-3-8(5-9)11(17)12-6-10(16)14-18/h2-5,18H,6H2,1H3,(H,12,17)(H,13,15)(H,14,16) |
InChI Key |
BEJQCDPOOOEQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC(=O)NO |
Origin of Product |
United States |
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